molecular formula C15H23N3O2S2 B12263064 N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B12263064
M. Wt: 341.5 g/mol
InChI Key: SRYCCIMBIWTGNP-UHFFFAOYSA-N
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Description

N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a benzothiazole ring fused with a piperidine ring, attached to a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the piperidine ring. The final step involves the attachment of the cyclopropanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with a piperidine ring and a cyclopropanesulfonamide group makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H23N3O2S2

Molecular Weight

341.5 g/mol

IUPAC Name

N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C15H23N3O2S2/c19-22(20,12-7-8-12)17-11-4-3-9-18(10-11)15-16-13-5-1-2-6-14(13)21-15/h11-12,17H,1-10H2

InChI Key

SRYCCIMBIWTGNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N3CCCC(C3)NS(=O)(=O)C4CC4

Origin of Product

United States

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